molecular formula C21H25N3O4S B12457890 1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

Cat. No.: B12457890
M. Wt: 415.5 g/mol
InChI Key: UWXANRWBUPIONU-UHFFFAOYSA-N
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Description

1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is an organic compound characterized by its complex molecular structure, which includes a piperidine ring, a sulfonyl group attached to a phenyl ring, and a glycine derivative. This compound is notable for its potential biological activity and its relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling of the glycine derivative. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Coupling of the Glycine Derivative: This can be accomplished through amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent.

    Industry: The compound may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
  • 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
  • 1-[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide

Comparison: Compared to similar compounds, 1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide may exhibit unique properties due to the presence of the 3-methylphenyl group. This structural difference can influence its reactivity, biological activity, and overall efficacy in various applications.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[2-[N-(benzenesulfonyl)-3-methylanilino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-16-6-5-7-18(14-16)24(29(27,28)19-8-3-2-4-9-19)15-20(25)23-12-10-17(11-13-23)21(22)26/h2-9,14,17H,10-13,15H2,1H3,(H2,22,26)

InChI Key

UWXANRWBUPIONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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